Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
Description
This methanone derivative features a complex polycyclic structure with fused furopyranopyridine rings, an amino substituent at position 1, and dimethyl groups at positions 8,6. The phenyl group at position 5 and the methanone moiety at position 2 contribute to its unique electronic and steric properties.
Properties
CAS No. |
172985-30-7 |
|---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3-amino-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-17-18(14-29-25)21(15-9-5-3-6-10-15)27-24-19(17)20(26)23(30-24)22(28)16-11-7-4-8-12-16/h3-12H,13-14,26H2,1-2H3 |
InChI Key |
LAUASMWZTJVXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with an o-phenylenediamine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
Scientific Research Applications
Methanone has several noteworthy applications in scientific research:
Chemistry
- Building Block for Synthesis : Used as a precursor for synthesizing more complex molecules and materials.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions to form various derivatives.
Biology
- Antimicrobial Properties : Investigated for its ability to combat bacterial infections.
- Anticancer Activity : Studies have shown potential in inhibiting cancer cell growth.
Medicine
- Therapeutic Agent : Explored for its unique structural features that may provide therapeutic benefits in treating various diseases.
Industry
- Advanced Materials Development : Utilized in creating materials with specific properties like conductivity or fluorescence.
Case Studies
Several studies have documented the biological activities of Methanone:
-
Antimicrobial Activity Study :
- Researchers tested Methanone against various bacterial strains and found significant inhibition at specific concentrations (EC50 values).
-
Anticancer Research :
- In vitro studies demonstrated that Methanone effectively induced apoptosis in cancer cell lines through specific signaling pathways.
Mechanism of Action
The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Methanone Derivatives with Substituted Aromatic Groups
- Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl) (): Differs by replacing the phenyl group at position 5 with a 2-furanyl group and introducing a 4-chlorophenyl methanone.
- (5-Fluoro-2-hydroxyphenyl)(9-methyl-5H-[1]benzopyrano[4,3-b]pyridin-3-yl)methanone (): Features a hydroxyl group and fluorine atom, improving solubility and UV absorption. The benzopyranopyridine core lacks the fused furopyrano system, reducing steric hindrance but limiting thermal stability .
b. Pyrano-Furo-Pyridone Derivatives
- (±) 2,7-dimethyl-6-(thiophen-2-ylmethyl)-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one (): Shares a fused pyrano-furo-pyridine scaffold but substitutes the amino group with a thiophen-2-ylmethyl chain. The thiophene moiety introduces π-π stacking capabilities, which may enhance crystallinity compared to the target compound’s amino group .
- Methoxy groups are associated with improved bioavailability in related pharmaceuticals .
Thermal and Chemical Stability
- The target compound lacks the extensive hydrogen-bonding networks seen in di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) ().
Functional Group Impact on Properties
Biological Activity
Methanone, specifically the compound known as (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the furo-pyridine scaffold through cyclization reactions involving appropriate precursors. The functionalization at various positions can be achieved through standard organic reactions such as nucleophilic substitutions and electrophilic additions.
Antioxidant Properties
Recent studies have indicated that derivatives of furo-pyridine compounds exhibit significant antioxidant activity . For instance, molecular docking simulations have shown that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in vitro. The antioxidant capacity is often measured using assays such as DPPH and ABTS radical scavenging tests.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties . Research indicates that it can inhibit key inflammatory mediators such as COX enzymes. For example, one study reported IC50 values for COX-2 inhibition in the range of 0.02 to 0.04 μM, suggesting potent anti-inflammatory effects .
Neuroprotective Effects
In addition to its antioxidant and anti-inflammatory activities, this compound has shown promise in neuroprotection . In vitro studies using human neuroblastoma cell lines revealed that it could enhance cell viability against amyloid-beta-induced toxicity, a common model for Alzheimer’s disease .
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | IC50 Values (μM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Not specified | |
| Anti-inflammatory | COX-2 Inhibition | 0.02 - 0.04 | |
| Neuroprotection | Cell Viability Assay | 0.89 |
Case Study 1: Antioxidant Efficacy
A study conducted on a series of furo-pyridine derivatives evaluated their antioxidant potential using both DPPH and ABTS assays. The results indicated that modifications to the phenyl group significantly enhanced their radical scavenging ability.
Case Study 2: Anti-inflammatory Mechanism
In a detailed investigation into the anti-inflammatory mechanisms of this compound, researchers utilized an in vivo model to assess its effects on carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
